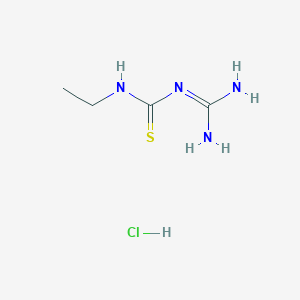1-Carbamimidoyl-3-ethylthiourea Hydrochloride
CAS No.:
Cat. No.: VC16786384
Molecular Formula: C4H11ClN4S
Molecular Weight: 182.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H11ClN4S |
|---|---|
| Molecular Weight | 182.68 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-3-ethylthiourea;hydrochloride |
| Standard InChI | InChI=1S/C4H10N4S.ClH/c1-2-7-4(9)8-3(5)6;/h2H2,1H3,(H5,5,6,7,8,9);1H |
| Standard InChI Key | NGQGRXAKCSGALJ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=S)N=C(N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-Carbamimidoyl-3-ethylthiourea Hydrochloride belongs to the thiourea family, featuring a carbamimidoyl group (NHC(=NH)NH₂) and an ethylthiourea subunit. Its molecular formula is C₄H₁₁ClN₄S, with a computed exact mass of 182.68 g/mol . The compound’s IUPAC name, 1-(diaminomethylidene)-3-ethylthiourea hydrochloride, reflects its functional groups and salt form .
Synonyms and Identifiers
The compound is cataloged under multiple synonyms, including 1-Ethyl-3-guanylthiourea Hydrochloride and E0419, as standardized by PubChem and chemical registries . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed | |
| InChI Key | NGQGRXAKCSGALJ-UHFFFAOYSA-N | |
| SMILES | CCNC(=S)N=C(N)N.Cl | |
| Parent Compound CID | 13616277 |
Structural Analysis
The molecule comprises a planar carbamimidoyl group linked to an ethylthiourea moiety via a sulfur atom. X-ray crystallography of related thiourea derivatives suggests that the hydrochloride salt enhances solubility by stabilizing the protonated guanidine group . The 3D conformation, as modeled in PubChem, reveals intramolecular hydrogen bonding between the thiourea sulfur and the guanidine nitrogen, which may influence its reactivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves guanylation of ethyl isothiocyanate. A referenced method from Organic Syntheses (Coll. Vol. 4, p. 502) describes the reaction of cyanamide with ethylthiourea in hydrochloric acid, yielding the hydrochloride salt . Key steps include:
-
Condensation: Ethyl isothiocyanate reacts with cyanamide under acidic conditions to form the thiourea backbone.
-
Salt Formation: Addition of hydrochloric acid precipitates the hydrochloride salt, which is purified via recrystallization .
The compound’s hydrochloride salt enhances aqueous solubility, critical for biological assays . Thermal decomposition studies of similar thioureas indicate stability up to 200°C, suggesting suitability for storage at ambient conditions .
Biological Activity and Mechanisms
DNA Cross-Linking and Cytotoxicity
1-Carbamimidoyl-3-ethylthiourea Hydrochloride’s parent compound, 1-(diaminomethylidene)-3-ethylthiourea, shares structural similarities with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) . EDC induces DNA interchain cross-linking, triggering G2/M cell cycle arrest and apoptosis in transformed cells . Although direct evidence for 1-Carbamimidoyl-3-ethylthiourea Hydrochloride is lacking, its guanidine group likely facilitates analogous DNA interactions, warranting further study.
Applications and Future Directions
Therapeutic Development
The compound’s ability to cross-link biomolecules positions it as a candidate for:
-
Anticancer Agents: Targeting DNA repair mechanisms in chemotherapy-resistant tumors.
-
Enzyme Inhibitors: Modulating kinase activity in angiogenesis pathways .
Industrial Uses
As a carbodiimide precursor, it may serve in peptide synthesis and polymer cross-linking, though industrial adoption remains unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume